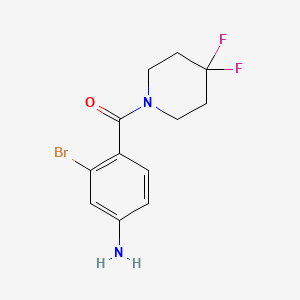![molecular formula C11H12BrNO2 B13684110 7-Bromo-9-methoxy-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one](/img/structure/B13684110.png)
7-Bromo-9-methoxy-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Bromo-9-methoxy-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one is a chemical compound that belongs to the class of benzoazepines. This compound is characterized by the presence of a bromine atom at the 7th position, a methoxy group at the 9th position, and a dihydrobenzoazepinone core structure. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-9-methoxy-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the bromination of a suitable precursor, followed by methoxylation and cyclization to form the benzoazepinone core. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization for industrial production focuses on cost-effectiveness, scalability, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
化学反応の分析
Types of Reactions
7-Bromo-9-methoxy-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The bromine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized benzoazepinones.
科学的研究の応用
7-Bromo-9-methoxy-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 7-Bromo-9-methoxy-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential and therapeutic applications.
類似化合物との比較
Similar Compounds
7-Bromo-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one: Lacks the methoxy group at the 9th position.
9-Methoxy-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one: Lacks the bromine atom at the 7th position.
7-Bromo-9-methoxy-1H-benzo[B]azepin-5(2H)-one: Lacks the dihydro structure.
Uniqueness
The presence of both the bromine atom and the methoxy group in 7-Bromo-9-methoxy-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one imparts unique chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development.
特性
分子式 |
C11H12BrNO2 |
|---|---|
分子量 |
270.12 g/mol |
IUPAC名 |
7-bromo-9-methoxy-1,2,3,4-tetrahydro-1-benzazepin-5-one |
InChI |
InChI=1S/C11H12BrNO2/c1-15-10-6-7(12)5-8-9(14)3-2-4-13-11(8)10/h5-6,13H,2-4H2,1H3 |
InChIキー |
VSJMBJQOAJXRIJ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC2=C1NCCCC2=O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(3,5-Dichloropyrazin-2-yl)amino]-2-propanone](/img/structure/B13684027.png)

![2-Ethyl-7-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13684037.png)



![2-(3-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B13684080.png)


![7-Bromoimidazo[1,2-B]pyridazine](/img/structure/B13684088.png)



![3-ethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13684117.png)
